![molecular formula C14H11ClN4O3 B2759686 Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 895018-76-5](/img/structure/B2759686.png)
Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
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Overview
Description
“Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C14H11ClN4O3. It is a derivative of pyrazolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system .
Scientific Research Applications
- Application : Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate can serve as a precursor for indole derivatives. Researchers have explored novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids .
- Application : Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate exhibits reversible photochromism. It transitions from colorless to purple upon UV light irradiation, both in solution and in amorphous PMMA film .
- Application : Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate shares structural similarities with IAA. Investigating its effects on plant growth and development could be valuable .
- Application : Researchers have explored the potential of this compound against cancer cells and microbes. Its unique structure may contribute to novel drug development .
Indole Derivatives Synthesis
Photochromic Properties
Plant Hormone Analog
Antimicrobial and Anticancer Potential
Neurotoxicity Assessment
Future Directions
The future directions for “Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” and related compounds could involve further exploration of their potential biological activities. For instance, related pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antiviral, antimicrobial, and antitumor agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such asAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit ache . Inhibition of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Compounds with similar structures have been reported to influence the production ofReactive Oxygen Species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
Similar compounds have been reported to cause significant reduction in ache levels .
properties
IUPAC Name |
methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPLDWZUFZQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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